molecular formula C16H22BrNO4 B2700115 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide CAS No. 2176069-11-5

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide

Cat. No. B2700115
CAS RN: 2176069-11-5
M. Wt: 372.259
InChI Key: UYQNPFAHQMVPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Antipsychotic Potential and Receptor Binding Studies

Research on substituted salicylamides, structurally related to benzamides, has revealed their potential as neuroleptic agents due to their potent antidopaminergic properties. These compounds, including variations with bromo substitutions, have been studied for their ability to block dopamine receptors, indicating their relevance in developing treatments for disorders such as schizophrenia (T. de Paulis et al., 1985; T. Högberg et al., 1990). These findings suggest that bromo-benzamides might be explored for their antipsychotic properties, particularly in the context of selective receptor activity and minimized side effects.

Antioxidant and Antimicrobial Activities

Compounds derived from marine sources, such as bromophenols, have been investigated for their radical scavenging and antimicrobial properties. Studies on bromophenols from marine algae, for example, demonstrate potent antioxidant activities, which could be beneficial in food preservation and pharmaceuticals as natural antioxidants (Ke-kai Li et al., 2012). These activities underscore the potential of bromo-benzamides in research focused on oxidative stress and microbial infections.

Synthetic Pathways and Chemical Transformations

The synthetic manipulation of bromo-benzamides and related compounds has been a subject of interest in organic chemistry, illustrating the versatility of these compounds in chemical synthesis. Studies have detailed methodologies for creating complex structures from simple bromophenols and benzamides, offering pathways to novel compounds with potentially unique biological activities (Francisco Farin˜a et al., 1987). This aspect of research highlights the importance of bromo-benzamides in developing new synthetic strategies and materials.

Environmental and Herbicide Resistance Applications

Investigations into the environmental persistence and biological effects of brominated compounds, including their role in herbicide resistance, have significant implications for agriculture and biotechnology. The development of transgenic plants expressing detoxification genes against brominated herbicides points to the ecological and agricultural relevance of studying such compounds (D. Stalker et al., 1988). This research avenue suggests that bromo-benzamides could be explored for their interactions with biological systems and their potential in bioremediation and crop protection.

properties

IUPAC Name

2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-21-12-4-5-14(17)13(10-12)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNPFAHQMVPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide

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